4-Cyclopropoxy-2-iodo-1-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of cyclopropoxy, iodo, and isopropoxy groups attached to a benzene ring. It is primarily used in research and development settings and is not intended for direct human use .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-iodo-1-isopropoxybenzene typically involves several steps, including halogen exchange reactions and protection of functional groups. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange to introduce the iodine atom . The reaction conditions often require the use of copper-catalyzed halogen exchange reactions, which may involve high temperatures and specific solvents to achieve the desired product .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as copper(I) iodide (CuI) and potassium iodide (KI) under specific conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Ullmann coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-isopropoxybenzene is not well-documented. its reactivity is primarily influenced by the presence of the iodine atom, which can act as a leaving group in substitution reactions. The cyclopropoxy and isopropoxy groups may also influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-iodo-1-isopropoxybenzene can be compared to other similar compounds, such as:
4-Cyclopropyl-2-iodo-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and applications.
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene: This is a positional isomer with the same functional groups but different positions on the benzene ring, leading to different chemical properties.
Eigenschaften
Molekularformel |
C12H15IO2 |
---|---|
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-iodo-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15IO2/c1-8(2)14-12-6-5-10(7-11(12)13)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
SLOUCJIWJQBZKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.